molecular formula C9H9NO3 B224147 methyl benzoylcarbamate

methyl benzoylcarbamate

Cat. No.: B224147
M. Wt: 179.17 g/mol
InChI Key: YBCCANQGQBCDKC-UHFFFAOYSA-N
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Description

Methyl benzoylcarbamate is an organic compound characterized by a benzoyl group (C₆H₅CO-) linked to a carbamate functional group (-O(CO)NH-) with a methyl ester (-OCH₃) substituent. Its molecular structure is pivotal for applications in asymmetric catalysis, chiral separations, and medicinal chemistry.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl N-benzoylcarbamate

InChI

InChI=1S/C9H9NO3/c1-13-9(12)10-8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)

InChI Key

YBCCANQGQBCDKC-UHFFFAOYSA-N

SMILES

COC(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

COC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl benzoylcarbamate can be synthesized through the esterification of benzoylcarbamic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of benzoylcarbamic acid methyl ester can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and high yields of the ester.

Chemical Reactions Analysis

Formation via Carbamate Exchange

Methyl benzoylcarbamate can be synthesized through reactions between benzoyl chloride derivatives and methyl carbamate intermediates. For example:

Acid-Catalyzed Hydrolysis

This compound undergoes hydrolysis in acidic media, releasing benzyl alcohol and methylamine derivatives. Key findings:

  • Solvent Effects : Hydrolysis accelerates in polar protic solvents (e.g., EtOH, H₂O) with ≥2% H₂SO₄. Byproducts like N,N′-tris(carbobenzoxy) derivatives form via intermediate trapping (Table 1) .

Solvent H₂SO₄ (%) Major Product Byproduct Yield
CH₃CN0.3–2This compound<5%
CH₂Cl₂7Benzyl alcohol derivatives11%
Et₂O2Ethoxy-condensates15%

Base-Mediated Degradation

In alkaline conditions, the carbamate bond cleaves to form benzamide and methanol:

text
This compound + NaOH → Benzamide + MeOH + CO₂
  • Kinetics : Rate depends on hydroxide ion concentration and temperature .

Benzoylation at Benzylic Positions

The benzoyl group participates in electrophilic substitutions. For example:

  • Bromination : NBS or Br₂ under light/heat selectively functionalizes benzylic C–H bonds without affecting the carbamate group .

  • Oxidation : KMnO₄ oxidizes benzylic C–H to carboxylic acids, though harsh conditions may degrade the carbamate .

Nucleophilic Substitution

The carbamate’s methyl group is susceptible to nucleophilic attack (e.g., by amines or thiols):

text
This compound + RNH₂ → Benzoylcarbamate-R + MeOH
  • Reactivity : Enhanced in aprotic solvents (e.g., DMF, DMSO) due to solvation effects .

Scientific Research Applications

methyl benzoylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical agents.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of benzoylcarbamic acid methyl ester involves its interaction with nucleophiles. In hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, leading to the formation of benzoylcarbamic acid and methanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Benzoylcarbamates differ in substituents on the carbamate nitrogen or the aromatic ring, altering solubility, stability, and reactivity.

Compound Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Applications Reference
Methyl benzoylcarbamate Methyl ester (OCH₃) Not reported IR: 3285 cm⁻¹ (N–H), 1753 cm⁻¹ (C=O carbamate) Chiral HPLC phases, synthesis
Cellulose benzoylcarbamate Cellulose backbone with benzoyl groups N/A IR: 3250 cm⁻¹ (N–H), 1683 cm⁻¹ (C=O benzoyl) Superior enantioseparation in HPLC
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl benzoylcarbamate Pyridinyl, tert-butyl 153–154 ¹H NMR: δ 1.07 (s, C(CH₃)₃), δ 8.45 (Py-H) Antifungal agents (EC₅₀ = 12 μM)
Furan-2,5-diylbis(methylene) bis(benzoylcarbamate) Furan core with two benzoylcarbamates Not reported ¹³C NMR: δ 170.0 (C=O), δ 81.6 (methylene) Polymer precursors

Key Observations :

  • Solubility : Pyridinyl or tert-butyl substituents enhance organic solvent solubility (e.g., THF, CH₂Cl₂) .
  • Thermal Stability : Hyperbranched polybenzoylcarbamates degrade at 124°C, making them suitable for low-temperature catalysis .

Chiral Separation Performance

Cellulose benzoylcarbamate derivatives outperform phenylcarbonate and p-toluenesulfonylcarbamate analogs in HPLC enantioseparation due to:

  • Hydrogen Bonding: The benzoylcarbamate carbonyl interacts with racemates’ H-bond donors (e.g., -NH, -OH) .
  • Regioselectivity : Cellulose 2,3-(3-chloro-4-methylphenylcarbamate)-6-(3,5-dimethylphenylcarbamate) achieves baseline separation of chiral amines .

Q & A

Q. What are the key considerations for synthesizing methyl benzoylcarbamate derivatives with high purity?

Methodological Answer: Synthesis of this compound derivatives requires careful optimization of reaction conditions. For example, intermediates like 3,3-dimethyl-1-(pyridin-3-yl)butan-2-ol can be reacted with benzoyl isocyanate in anhydrous tetrahydrofuran (THF) under inert atmospheres to minimize side reactions . Key factors include:

  • Catalyst selection : Use of LDA (lithium diisopropylamide) for deprotonation steps to enhance reaction efficiency.
  • Temperature control : Maintaining sub-zero temperatures during lithiation to prevent decomposition.
  • Purification : Column chromatography or recrystallization to isolate products, validated by ¹H NMR (e.g., tert-butyl methyl protons at δ1.02–1.07 ppm) and IR spectroscopy (C=O stretches at ~1753 cm⁻¹ for carbamate and ~1683 cm⁻¹ for benzoyl groups) .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound is limited, general protocols for carbamates and benzoate derivatives apply:

  • Engineering controls : Use fume hoods to avoid inhalation; monitor airborne concentrations.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Immediate washing with water if skin contact occurs; avoid taking contaminated clothing home .
  • Training : Specialized protocols for handling reactive intermediates (e.g., isocyanates) and waste disposal .

Advanced Research Questions

Q. How do structural modifications of this compound influence its coordination chemistry with transition metals?

Methodological Answer: Hyperbranched polymers with terminal benzoylcarbamate groups act as polydentate ligands due to their high functional group density. For example:

  • Coordination sites : Oxygen atoms from carbonyl groups and sulfur (in thiocarbamate analogs) bind to Cu(II) and Co(II), confirmed by IR spectroscopy shifts (e.g., C=O stretching reduced by ~20–30 cm⁻¹ upon coordination) .
  • Design strategies : Increasing peripheral benzoylcarbamate groups (e.g., 6–7 groups per polymer) enhances metal-binding capacity. Stability constants can be quantified via UV-Vis titration or cyclic voltammetry .

Q. What mechanistic insights explain the antifungal activity of this compound derivatives?

Methodological Answer: Antifungal activity (e.g., against Fusarium spp.) correlates with structural features:

  • Electrophilic substituents : Fluorine or pyridinyl groups enhance bioavailability and target binding.
  • Mode of action : Disruption of ergosterol biosynthesis or cell wall integrity, assessed via mycelial growth inhibition assays (EC₅₀ values calculated using D₀ [control] and D₁ [treated] diameters) .
  • SAR (Structure-Activity Relationship) : Derivatives with tert-butyl groups (e.g., compound 4a ) show higher potency (EC₅₀ = 12.3 μg/mL) due to improved lipophilicity .

Q. How should researchers address contradictory spectral data during characterization of this compound analogs?

Methodological Answer: Discrepancies in NMR or IR data often arise from:

  • Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃) for NMR comparisons.
  • Tautomerism : Carbamate NH protons (δ7.90–9.40 ppm) may exhibit variable coupling due to exchange broadening; use D₂O shake tests to confirm .
  • Crystallinity : Amorphous vs. crystalline forms can alter IR peak intensities. Validate with XRD or DSC (Differential Scanning Calorimetry) .

Q. What advanced analytical techniques are recommended for quantifying trace this compound in complex matrices?

Methodological Answer: For detection in biological or environmental samples:

  • LC-MS/MS : Offers high sensitivity (LOD < 1 ppb) using MRM (Multiple Reaction Monitoring) transitions.
  • Derivatization : Enhance volatility for GC-MS via silylation or alkylation.
  • Validation : Spike recovery tests (85–115%) and matrix-matched calibration to mitigate ion suppression .

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